molecular formula C11H22N2O B14536137 1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol CAS No. 62204-16-4

1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol

Cat. No.: B14536137
CAS No.: 62204-16-4
M. Wt: 198.31 g/mol
InChI Key: VRLOOQWLKPKKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol is an organic compound featuring a cyclohexane ring substituted with a diazenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol typically involves the diazotization of an appropriate amine followed by coupling with a cyclohexanol derivative. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the diazenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of 1-[(E)-(2-Methylbutan-2-yl)amino]cyclohexane.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexane: Lacks the hydroxyl group, affecting its reactivity and applications.

    1-[(E)-(2-Methylbutan-2-yl)diazenyl]benzene: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and uses.

Uniqueness

1-[(E)-(2-Methylbutan-2-yl)diazenyl]cyclohexan-1-ol is unique due to the presence of both a diazenyl group and a hydroxyl group on a cyclohexane ring

Properties

CAS No.

62204-16-4

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-(2-methylbutan-2-yldiazenyl)cyclohexan-1-ol

InChI

InChI=1S/C11H22N2O/c1-4-10(2,3)12-13-11(14)8-6-5-7-9-11/h14H,4-9H2,1-3H3

InChI Key

VRLOOQWLKPKKHW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N=NC1(CCCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.